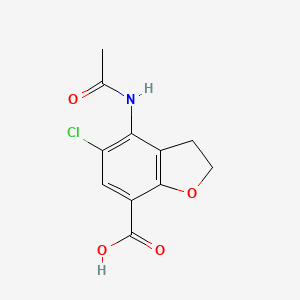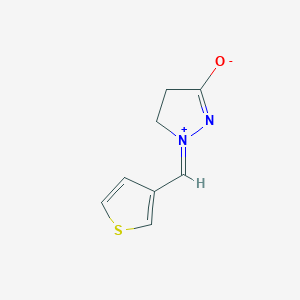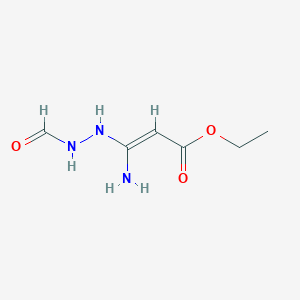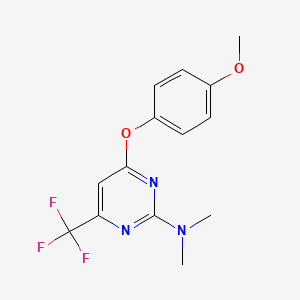
4-乙酰氨基-5-氯-2,3 二氢香豆酮-7-羧酸
描述
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and pH. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .科学研究应用
Antibacterial and Antimicrobial Properties
4-Aminocoumarin derivatives have demonstrated antibacterial and antimicrobial activities. Researchers have explored their potential as novel agents against bacterial infections, including Gram-positive and Gram-negative bacteria. These compounds could serve as leads for developing new antibiotics .
Antiviral Activity
Studies indicate that 4-aminocoumarin derivatives possess antiviral properties. They may inhibit viral replication and entry, making them promising candidates for antiviral drug development. Researchers have investigated their effectiveness against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Anticancer Potential
The coumarin scaffold has been associated with anticancer effects. 4-Aminocoumarin derivatives exhibit cytotoxicity against cancer cells, making them interesting candidates for cancer therapy. Their mechanism of action involves interfering with cell cycle progression and inducing apoptosis .
Fluorescent and Laser Dyes
Due to their unique optical properties, 4-aminocoumarins are used as fluorescent and laser dyes. These compounds emit fluorescence upon excitation, making them valuable tools in biological imaging, fluorescence microscopy, and laser technology .
Inhibition of Steroid 5α-Reductase
Steroid 5α-reductase inhibitors are relevant in treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). Some 4-aminocoumarin derivatives exhibit inhibitory effects on this enzyme, suggesting potential therapeutic applications .
Additives in Pharmaceuticals and Cosmetics
The versatility of 4-aminocoumarins extends to their use as additives in pharmaceuticals, perfumes, cosmetics, and food products. They enhance product stability, color, and fragrance. Additionally, they find application in drug formulations and pesticidal preparations .
作用机制
安全和危害
属性
IUPAC Name |
4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-5(14)13-9-6-2-3-17-10(6)7(11(15)16)4-8(9)12/h4H,2-3H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHUEEYQEMTUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-{[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3128123.png)
![Methyl 3-{[(2-pyridinylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B3128129.png)
![N-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B3128131.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3128166.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3128177.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B3128182.png)
![3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3128186.png)
![2-[(Z)-2-methoxy-2-phenylethenyl]-1-methylpyrrole](/img/structure/B3128190.png)

![2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3128217.png)
![methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate](/img/structure/B3128221.png)
